![molecular formula C12H13NO B14318654 6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one CAS No. 113503-45-0](/img/structure/B14318654.png)
6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one is a complex organic compound belonging to the class of azabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and multiple double bonds. The presence of these structural features imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one typically involves a multi-step process starting from bicyclo[2.2.2]octan-2-ones. One common method includes the use of Schmidt or Beckmann reactions followed by subsequent reduction steps . The bicyclic octanones can be prepared in a one-pot synthesis from acyclic starting materials or in one step from properly functionalized diarylcyclohexanones accessible by a catalyzed Diels–Alder reaction .
Chemical Reactions Analysis
6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6,7,8,9-Tetramethylidene-2-azabicyclo[32
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interfere with the metabolic processes of protozoan parasites, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation, but it is known to affect the protozoan’s cellular machinery .
Comparison with Similar Compounds
6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one can be compared with other azabicyclo nonanes, such as:
2-Azabicyclo[3.2.2]nonanes: These compounds have similar bicyclic structures but differ in the position and nature of substituents.
3-Azabicyclo[3.2.2]nonanes: These compounds also share the bicyclic framework but have variations in the functional groups attached to the nitrogen atom.
The uniqueness of this compound lies in its multiple double bonds and specific substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
113503-45-0 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6,7,8,9-tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C12H13NO/c1-6-8(3)12-9(4)7(2)10(6)5-11(14)13-12/h10,12H,1-5H2,(H,13,14) |
InChI Key |
BZOIJMJSUATKBX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CC(=O)NC(C1=C)C(=C)C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


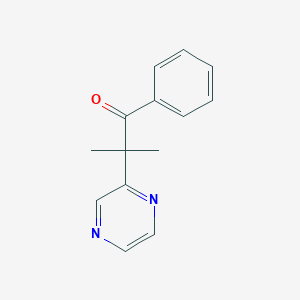
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
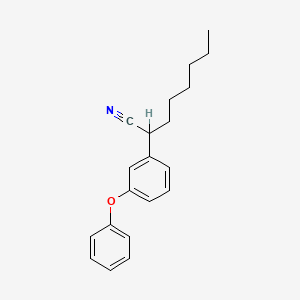
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
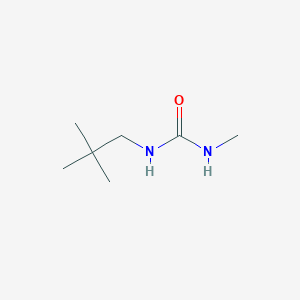
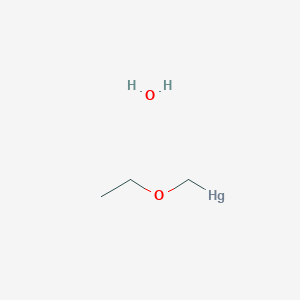

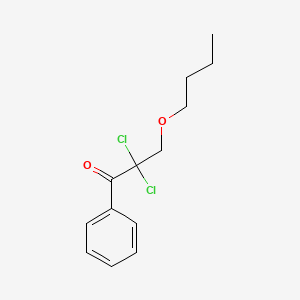
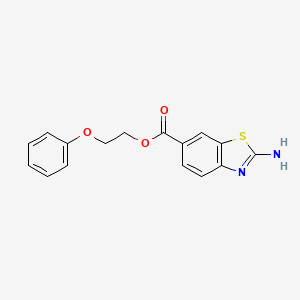
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
